2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline derivatives are often associated with anticancer activity and may target various enzymes or receptors involved in cell proliferation .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action of “2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide”. Many quinazoline derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Quinazoline derivatives often interfere with pathways involved in cell proliferation and survival .
Pharmacokinetics
The presence of a fluorophenyl group might enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation .
Result of Action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “this compound”. If it acts like other quinazoline derivatives, it might inhibit cell proliferation and induce apoptosis .
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions.
Addition of the Diethylamino Group: The diethylamino group is incorporated through alkylation reactions.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is added using Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Coupling Reactions: Suzuki-Miyaura coupling reactions are used to introduce the fluorophenyl group.
Scientific Research Applications
2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
2-(benzylsulfanyl)-N,N-diethyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:
- 2-(methylsulfanyl)-N,N-diethyl-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 2-(ethylsulfanyl)-N,N-diethyl-3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 2-(propylsulfanyl)-N,N-diethyl-3-(4-iodophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties .
Properties
IUPAC Name |
2-benzylsulfanyl-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-3-29(4-2)24(31)19-10-15-22-23(16-19)28-26(33-17-18-8-6-5-7-9-18)30(25(22)32)21-13-11-20(27)12-14-21/h5-16H,3-4,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRBJRMIVRCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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